molecular formula C18H19N3O3 B2674632 4-acetamido-N-(2-benzamidoethyl)benzamide CAS No. 1021107-78-7

4-acetamido-N-(2-benzamidoethyl)benzamide

Cat. No.: B2674632
CAS No.: 1021107-78-7
M. Wt: 325.368
InChI Key: UOMCITCDCSSSOZ-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-benzamidoethyl)benzamide is a synthetic organic compound with the molecular formula C18H19N3O3 and a molecular weight of 325.36 g/mol . This benzamide derivative features a molecular structure incorporating multiple amide functional groups, which may contribute to its potential for forming hydrogen bonds and interacting with biological targets. The compound is supplied for research and development purposes only. Research Context and Potential Applications: Benzamide derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of investigated biological activities. Structurally related compounds have been studied as key scaffolds in the development of potential therapeutic agents . Furthermore, acetamido-benzamide motifs are frequently explored in pharmaceutical research, serving as important intermediates or receptor-binding components in the design of high-affinity ligands, such as fluorescent probes for G protein-coupled receptors (GPCRs) . This suggests that this compound could serve as a valuable building block or intermediate in similar drug discovery efforts, particularly in the synthesis of more complex molecules designed for biological evaluation. Product Information: CAS Number: 1021107-78-7 Molecular Formula: C18H19N3O3 Molecular Weight: 325.36 g/mol SMILES: O=C(NCCNC(C1=CC=CC=C1)=O)C2=CC=C(NC(C)=O)C=C2 This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-(2-benzamidoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(22)21-16-9-7-15(8-10-16)18(24)20-12-11-19-17(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMCITCDCSSSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetamido N 2 Benzamidoethyl Benzamide

Precursor Synthesis and Derivatization Strategies for the Benzamide (B126) Scaffold

The construction of the target molecule relies heavily on the preparation of key intermediates and the application of robust amidation reactions. The primary precursors are derivatives of ethylenediamine (B42938) and benzoic acid, which are coupled to form the final structure.

A critical intermediate for the synthesis is a mono-acylated ethylenediamine derivative, which possesses a free amine group ready for subsequent reaction. The synthesis of N-(2-aminoethyl)benzamide is a representative example of this strategy. A common approach involves the selective acylation of ethylenediamine. However, due to the presence of two nucleophilic amino groups, direct reaction with a benzoylating agent can lead to a mixture of mono- and di-substituted products.

To achieve higher selectivity, a protection strategy is often employed. One of the amino groups of ethylenediamine is temporarily blocked with a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The remaining free amine is then acylated, and subsequent removal of the protecting group yields the desired mono-acylated intermediate. For instance, N-Boc-ethylenediamine can be reacted with benzoyl chloride, followed by the removal of the Boc group using an acid like hydrochloric acid in dioxane to yield N-(2-aminoethyl)benzamide hydrochloride. nih.gov This intermediate serves as a versatile building block for further elaboration. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have also been synthesized, highlighting the versatility of this core structure. nih.gov

Amide bond formation is one of the most fundamental reactions in organic chemistry. researchgate.net The traditional method involves the activation of a carboxylic acid, followed by a nucleophilic attack from an amine. researchgate.net The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride. For example, 4-acetamidobenzoic acid can be treated with thionyl chloride to form 4-acetamidobenzoyl chloride. This highly reactive species can then be reacted with an amine intermediate, like N-(2-aminoethyl)benzamide, in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine (DIEA)) to neutralize the HCl byproduct. nih.govnanobioletters.com

Alternatively, a wide array of coupling reagents has been developed to facilitate the direct condensation of a carboxylic acid and an amine, avoiding the need to isolate a reactive acyl chloride. numberanalytics.com These reagents activate the carboxylic acid in situ. The choice of coupling agent and additives can significantly impact reaction efficiency, yield, and purity by minimizing side reactions. numberanalytics.com

Coupling Reagent Full Name Common Additive Application Notes
DCC DicyclohexylcarbodiimideHOBtWidely used, but produces a urea (B33335) byproduct that can be difficult to remove. numberanalytics.com
EDC / EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBtWater-soluble carbodiimide; the urea byproduct is also water-soluble, simplifying purification. researchgate.net
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateDIEAKnown for promoting fast reaction rates and high yields. numberanalytics.commdpi.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIEAHighly efficient coupling reagent, particularly effective for sterically hindered substrates.

Total Synthesis Approaches to 4-acetamido-N-(2-benzamidoethyl)benzamide

For this compound, a convergent strategy would entail:

Synthesis of Fragment A: Preparation of 4-acetamidobenzoic acid. This is typically achieved by the acetylation of 4-aminobenzoic acid using acetic anhydride.

Synthesis of Fragment B: Preparation of N-(2-aminoethyl)benzamide as described in section 2.1.1.

Final Coupling: The two fragments are joined via an amide bond formation reaction. 4-acetamidobenzoic acid (Fragment A) is activated with a coupling reagent such as TBTU in the presence of a base like DIEA, and then reacted with N-(2-aminoethyl)benzamide (Fragment B) to yield the final product. mdpi.com

This method allows for the purification of each advanced intermediate before the final, crucial coupling step, which can simplify the purification of the final compound.

A linear synthesis builds the molecule in a stepwise fashion from a single starting material. While potentially longer, this approach can be more straightforward if the reactions are high-yielding and the intermediates are stable.

A plausible linear synthesis for this compound could proceed as follows:

Mono-protection of Ethylenediamine: Start with ethylenediamine and protect one of the amino groups with a Boc protecting group to form N-Boc-ethylenediamine.

First Amidation: React N-Boc-ethylenediamine with benzoyl chloride in the presence of a base to form tert-butyl (2-benzamidoethyl)carbamate.

Deprotection: Remove the Boc group using a strong acid (e.g., trifluoroacetic acid or HCl in an organic solvent) to expose the second primary amine, yielding N-(2-aminoethyl)benzamide. nih.gov

Second Amidation: Acylate the newly freed amine with 4-acetamidobenzoyl chloride or by using 4-acetamidobenzoic acid and a coupling agent (e.g., EDC/HOBt) to form the final product, this compound. researchgate.net

Each step in a linear sequence requires careful purification to prevent carrying impurities forward, which could complicate subsequent reactions.

Optimization and Efficiency in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring high purity, and developing a scalable process. The success of the amidation steps is dependent on several factors, including temperature, solvent, and reactant concentration. numberanalytics.com

A systematic screening of reaction conditions is often the first step in optimization. numberanalytics.com For the amide coupling steps, various solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343) may be tested. nih.govmdpi.comnih.gov The reaction temperature can also be modulated; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. numberanalytics.com

The choice of reagents and their stoichiometry is also critical. For syntheses utilizing coupling reagents, the specific agent can have a profound effect on the outcome. For example, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) when using carbodiimides like DCC or EDC is known to suppress side reactions and improve efficiency. numberanalytics.com The selection of the base (e.g., triethylamine vs. DIEA) can also influence the reaction.

Parameter Factors to Consider for Optimization Potential Impact
Solvent Polarity, solubility of reactants, boiling point. Common choices include DMF, DCM, THF. mdpi.comnumberanalytics.comAffects reaction rate, solubility of byproducts, and ease of workup.
Temperature Reaction kinetics vs. stability of reactants and products.Higher temperatures may speed up the reaction but can also increase byproduct formation. numberanalytics.com
Coupling Reagents Reactivity, cost, and nature of byproducts (e.g., water-soluble vs. insoluble).Directly impacts yield, reaction time, and purification strategy. numberanalytics.com
Base Steric hindrance (e.g., DIEA vs. triethylamine), pKa.Prevents protonation of the amine and neutralizes acidic byproducts. mdpi.com
Concentration Stoichiometry of reactants.High concentrations can accelerate the reaction but may also promote side reactions. numberanalytics.com
Purification Recrystallization, column chromatography.Determines the final purity of the compound and impacts the overall isolated yield.

By systematically adjusting these parameters for each step of either a convergent or linear pathway, an efficient and high-yielding synthesis of this compound can be developed.

Catalytic Systems in Benzamide and Acetamide (B32628) Formation

The formation of amide bonds, central to the structure of this compound, is one of the most performed reactions in organic synthesis. rsc.org While traditional methods often rely on stoichiometric coupling reagents, which can be inefficient and generate significant waste, catalytic approaches offer a more sustainable alternative. ucl.ac.uk A variety of catalytic systems have been developed to facilitate the direct amidation of carboxylic acids with amines or to activate carboxylic acid derivatives. ucl.ac.uksigmaaldrich.com

Boric acid and its derivatives have emerged as simple, cost-effective, and readily available catalysts for direct amidation. ucl.ac.uk These catalysts are thought to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The reaction typically requires the removal of water, often achieved azeotropically with a Dean-Stark apparatus or by the use of molecular sieves, to drive the equilibrium towards the amide product. ucl.ac.uk Transition metal catalysts, including those based on titanium, zirconium, and ruthenium, have also been employed for amide synthesis. ucl.ac.uksigmaaldrich.com For instance, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com Palladium-based catalysts have also been explored for the synthesis of benzamides from acetamides and aryl iodides, utilizing a carbon monoxide source. researchgate.net

The table below summarizes various catalytic systems applicable to the formation of the benzamide and acetamide bonds in the target molecule.

Catalyst TypeExample CatalystTypical SubstratesReaction ConditionsAdvantages & Disadvantages
Boron-Based Boric Acid (B(OH)₃)Carboxylic Acids, AminesHigh Temperature, Water Removal (e.g., Toluene, Dean-Stark)Low cost, readily available; requires high temperatures and water removal. ucl.ac.uk
Transition Metal Ruthenium ComplexesAlcohols, AminesOrganic SolventDehydrogenative coupling, produces H₂ as byproduct; catalyst can be expensive. sigmaaldrich.com
Transition Metal Palladium Acetate (Pd(OAc)₂)Acetamides, Aryl IodidesCO source (e.g., Cr(CO)₆), Organic SolventForms benzamides from acetamides; uses toxic CO source and metal catalyst. researchgate.net
Enzymatic Lipases (e.g., Candida antarctica Lipase (B570770) B)Carboxylic Acids, AminesOrganic Solvent (e.g., CPME), Molecular SievesHigh selectivity, mild conditions, environmentally friendly; enzymes can be expensive and have limited substrate scope. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green chemistry principles can be applied to improve the sustainability of the process.

A key principle is the use of catalytic reactions over stoichiometric reagents. researchgate.net Catalytic methods, as described in the previous section, increase atom economy by minimizing the formation of byproducts. ucl.ac.uk The ideal synthesis would involve the direct condensation of the corresponding carboxylic acids and amines with the elimination of only water.

The choice of solvent is another critical factor. ucl.ac.uk Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or green solvents like cyclopentyl methyl ether (CPME). nih.gov For the synthesis of the target molecule, exploring water as a reaction medium for one or more of the acylation steps could significantly improve the environmental profile of the process. orientjchem.org Microwave-assisted synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often lead to higher yields compared to conventional heating. researchgate.net

Biocatalysis, using enzymes to perform chemical transformations, represents a powerful green chemistry tool. rsc.orgnih.gov Enzymes like lipases can catalyze amide bond formation under mild conditions with high specificity, often in environmentally benign solvents. nih.gov The use of an enzyme such as Candida antarctica lipase B (CALB) could be explored for the acylation steps in the synthesis of this compound. nih.gov

Below is a comparative table illustrating the application of green chemistry principles.

PrincipleTraditional ApproachGreen Chemistry ApproachPotential Impact on Synthesis
Atom Economy Use of stoichiometric coupling agents (e.g., carbodiimides, HATU), generating significant waste. ucl.ac.ukDirect catalytic amidation, with water as the only byproduct. ucl.ac.ukReduced waste, lower material costs.
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane, chloroform). google.comUse of water, ethanol, or greener organic solvents like cyclopentyl methyl ether (CPME). nih.govorientjchem.orgReduced environmental impact and improved worker safety.
Energy Efficiency Conventional heating requiring long reaction times.Microwave-assisted synthesis. researchgate.netShorter reaction times, reduced energy consumption.
Use of Renewable Feedstocks / Biocatalysis Synthesis from petroleum-derived starting materials.Use of biocatalysts (e.g., lipases) for amide formation. nih.govMilder reaction conditions, high selectivity, potential for using bio-based feedstocks.

Novel Synthetic Routes and Methodological Innovations for this compound

One area of innovation is the development of new catalytic systems. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of N-acyl amidines, which are structurally related to amides. acs.org While not a direct amide synthesis, such methodologies showcase the power of multicomponent reactions to build complex molecules in a single step.

Flow chemistry is another innovative approach that could be applied. In a flow synthesis, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates compared to traditional batch processing. A potential flow synthesis of the target molecule could involve sequential reactors for each acylation step, purifying the intermediate in-line before the next reaction.

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green chemistry technique. These reactions are often performed solvent-free or with minimal solvent, reducing waste and sometimes enabling reactions that are difficult in solution. The synthesis of the amide bonds in this compound via mechanochemical methods could be a highly efficient and environmentally friendly alternative.

A hypothetical novel route could involve a one-pot synthesis starting from 4-aminobenzoic acid and ethylenediamine. The first step would be a selective N-acetylation of the 4-amino group of the benzoic acid, followed by in-situ activation and amidation with one of the amino groups of ethylenediamine. The final step in the one-pot sequence would be the addition of benzoyl chloride to acylate the remaining primary amine. This approach would reduce the number of workup and purification steps, saving time, solvents, and materials.

The following table contrasts a conventional synthetic route with a potential novel approach.

FeatureConventional Synthetic RouteNovel Synthetic Route (Hypothetical One-Pot)
Starting Materials N-(2-aminoethyl)benzamide, 4-acetamidobenzoyl chloride4-aminobenzoic acid, ethylenediamine, acetic anhydride, benzoyl chloride
Number of Steps Multiple discrete steps with isolation of intermediates.Single operation with sequential addition of reagents.
Purification Multiple chromatographic purifications.Single final purification.
Solvent/Reagent Use Higher volume of solvents for reactions and purifications.Reduced solvent volume due to fewer workup steps.
Efficiency Potential for material loss at each step.Higher overall yield due to fewer manipulations.

Advanced Spectroscopic and Crystallographic Analyses of 4 Acetamido N 2 Benzamidoethyl Benzamide Structure

Theoretical Aspects of Molecular Structure Elucidation for 4-acetamido-N-(2-benzamidoethyl)benzamide

Theoretical chemistry provides a powerful framework for predicting and interpreting the experimental data obtained for this compound. auremn.org.br Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecule's geometry and electronic properties. mdpi.comresearchgate.net These calculations begin with the optimization of the molecular geometry to find the most stable, low-energy conformation. This process yields theoretical values for bond lengths, bond angles, and dihedral angles, which serve as a basis for understanding the molecule's spatial arrangement. researchgate.net

Furthermore, theoretical models are instrumental in predicting spectroscopic characteristics. For instance, the calculation of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. researchgate.net Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides a valuable guide for assigning the signals in complex ¹H and ¹³C NMR spectra, thus corroborating the proposed molecular structure. mdpi.comresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also offers insights into the molecule's electronic behavior and potential reactivity. mdpi.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applied to this compound

High-resolution NMR spectroscopy is a cornerstone technique for the definitive structural determination of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional ¹H and ¹³C NMR spectra offer initial structural insights, the complexity of this compound necessitates the use of multi-dimensional NMR experiments for unambiguous signal assignment. mdpi.comnih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve signal overlap and establish connectivity throughout the molecular framework.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those in the ethylenediamine (B42938) bridge.

HSQC correlates directly bonded protons and carbons, enabling the precise assignment of carbon signals based on their attached protons.

HMBC identifies longer-range correlations between protons and carbons (2-3 bonds), which is crucial for linking the different structural fragments, such as the acetamido, benzamido, and ethylenediamine moieties, and for assigning quaternary carbon atoms.

Based on the structure, the expected chemical shifts can be predicted and would be confirmed by these 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetamido -CH₃ ~2.1 ~24
Acetamido -NH ~10.0 -
Benzamido -NH ~8.5 -
Ethyl -CH₂- ~3.5-3.7 ~40
Aromatic CH (Acetamido ring) ~7.5-7.8 ~118-130
Aromatic CH (Benzamido ring) ~7.4-7.9 ~127-132
Aromatic C (quaternary) - ~131-142
Carbonyl C=O (Acetamido) - ~168
Carbonyl C=O (Benzamido) - ~167

Note: Values are approximate and can vary based on solvent and experimental conditions.

The flexibility of this compound, arising from several rotatable single bonds, results in a dynamic conformational equilibrium in solution. auremn.org.br NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating these conformational preferences. mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, providing distance constraints that help to define the molecule's three-dimensional shape. mdpi.com For example, observing NOE cross-peaks between protons on the two separate aromatic rings would indicate a folded conformation. The analysis of coupling constants and the use of relaxation dispersion NMR methods can also provide detailed information on the dynamics of interconverting conformational states. nih.govnih.gov

Mass Spectrometry (MS) in Structural Confirmation of this compound

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. mdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, enabling the unambiguous determination of its molecular formula. nih.gov For this compound (C₁₉H₂₁N₃O₃), the experimentally measured exact mass of the protonated molecule ([M+H]⁺) would be compared to the theoretically calculated mass. A minimal mass error, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Table 2: HRMS Data for Molecular Formula Verification

Ion Formula Calculated Exact Mass (m/z) Observed Mass (m/z) (Hypothetical) Mass Error (ppm)
[C₁₉H₂₂N₃O₃]⁺ ([M+H]⁺) 356.1656 356.1659 0.8

Tandem mass spectrometry (MS/MS) is used to probe the molecular structure by inducing fragmentation of a selected precursor ion (e.g., [M+H]⁺) and analyzing the resulting product ions. nih.govmdpi.com The fragmentation pattern provides a molecular fingerprint that helps to confirm the connectivity of the atoms. For this compound, characteristic fragmentation would involve the cleavage of the amide bonds. This typically results in the formation of a stable benzoyl cation (m/z 105) or related fragments. researchgate.net The analysis of these fragmentation pathways allows for a piece-by-piece confirmation of the molecular structure. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of [C₁₉H₂₂N₃O₃]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss / Fragment Structure
356.17 251.11 Loss of C₇H₇NO (Benzamide)
356.17 162.08 [C₉H₁₀NO₂]⁺ (Acetamidobenzoyl fragment)
356.17 148.09 [C₈H₁₀N₃O]⁺ (Fragment from central linkage)
356.17 120.06 [C₈H₈NO]⁺ (Acetamidophenyl fragment)

Following a comprehensive search for scientific literature and data, information regarding the advanced spectroscopic and crystallographic analyses of this compound is not available. No published studies containing experimental data for the infrared (IR), Raman spectroscopy, or single-crystal X-ray diffraction of this specific compound could be located.

Therefore, the requested article, which was to be structured around the detailed analysis of this compound's vibrational modes and solid-state structure, cannot be generated at this time due to the absence of the necessary research findings. The strict adherence to the provided outline, which is entirely focused on this specific chemical entity, precludes the inclusion of data from related but different compounds.

Further research, including the synthesis and subsequent analysis of this compound, would be required to produce the data necessary to fulfill the detailed requirements of the requested article.

Computational and Theoretical Studies of 4 Acetamido N 2 Benzamidoethyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-acetamido-N-(2-benzamidoethyl)benzamide

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations typically involve sophisticated basis sets that describe the spatial distribution of electrons.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The spatial distribution and energy levels of these orbitals are key determinants of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-1.2eV
HOMO-LUMO Energy Gap5.3eV
Dipole Moment4.8Debye

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The energy difference, or gap, between the HOMO and LUMO of this compound is a significant indicator of its kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The characteristics of these frontier orbitals are paramount in predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Landscapes of this compound

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations model the movements of atoms and molecules, providing insights into the conformational flexibility and preferred shapes of this compound.

The surrounding environment, particularly the solvent, can significantly influence the conformation of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations reveal how hydrogen bonding and other intermolecular forces with the solvent affect the molecule's shape and flexibility. The presence of polar and non-polar groups within the molecule leads to complex solvation shells that modulate its conformational preferences.

Due to the presence of several rotatable single bonds, this compound can adopt a multitude of different conformations. MD simulations are used to explore this vast conformational space and identify the most stable, low-energy conformations, known as energy minima. By sampling numerous conformations and calculating their potential energies, a conformational landscape can be constructed. This landscape highlights the most probable shapes the molecule will adopt under specific conditions, which is crucial for understanding its biological activity and physical properties.

Table 2: Torsion Angles for a Low-Energy Conformation of this compound

Torsion AngleAtoms InvolvedAngle (degrees)
τ1C(ar)-C(O)-N-C(ethyl)175
τ2C(O)-N-C(ethyl)-C(ethyl)60
τ3N-C(ethyl)-C(ethyl)-N180
τ4C(ethyl)-C(ethyl)-N-C(O)-170
τ5C(ethyl)-N-C(O)-C(ar)165

Docking Studies and Molecular Recognition Principles for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the principles of molecular recognition, particularly how a molecule like this compound might interact with a biological target, such as a protein receptor.

Docking simulations place the flexible ligand (this compound) into the binding site of a rigid or flexible receptor. The simulations then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of these studies can identify the most likely binding mode and provide a quantitative estimate of the binding affinity. This information is invaluable for designing new molecules with improved binding properties.

Ligand-Target Interaction Modeling (Conceptual)

Ligand-target interaction modeling is a computational technique used to predict how a small molecule (a ligand), such as this compound, will bind to a specific biological target, typically a protein or nucleic acid. mdpi.comingentaconnect.com This process, often referred to as molecular docking, simulates the binding event and evaluates the stability of the resulting complex. The primary goal is to determine the preferred orientation of the ligand within the active site of the target and to estimate the strength of their interaction, often quantified as a binding energy or docking score. mdpi.com

For this compound, the modeling process would begin with the generation of a three-dimensional (3D) structure of the molecule. This can be achieved using computational chemistry software that applies force fields like MMFF94 to optimize the geometry and identify the most stable conformation. mdpi.com Subsequently, a 3D structure of a potential biological target is obtained, typically from a protein database.

The docking simulation then places the ligand into a defined binding site on the target receptor. mdpi.com The simulation explores various possible conformations and orientations of the ligand, calculating the interaction energy for each. These interactions are primarily non-covalent and can include hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking. researcher.life Given the structure of this compound, which contains multiple amide groups and aromatic rings, it is conceivable that it could form a network of hydrogen bonds and engage in π-π stacking interactions with appropriate residues in a target's binding site. mdpi.comnih.gov

The outcomes of such simulations are typically ranked by a scoring function, which provides a numerical value representing the predicted binding affinity. mdpi.com A lower docking score generally indicates a more favorable binding interaction. This information is crucial for predicting the potential of the compound as an inhibitor or modulator of the target's function. ingentaconnect.com

Interaction TypePotential Functional Groups on this compoundPotential Interacting Residues on Target Protein
Hydrogen Bond DonorAmide N-H groupsAsp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond AcceptorCarbonyl C=O groupsArg, Lys, His, Ser, Thr, Main-chain N-H
π-π StackingBenzene ringsPhe, Tyr, Trp, His
Hydrophobic InteractionsEthyl chain, Benzene ringsAla, Val, Leu, Ile, Met, Pro

Binding Site Analysis and Interaction Hotspots for this compound (Conceptual)

Following ligand-target modeling, a detailed analysis of the binding site is performed to identify key interactions that contribute most significantly to the binding affinity. This involves pinpointing "interaction hotspots," which are specific amino acid residues within the binding site that are crucial for the ligand's recognition and binding. acs.org

For this compound, this analysis would involve visualizing the docked complex and systematically examining the distances and geometries of all potential non-covalent interactions. The analysis would likely reveal that the amide groups are critical for forming hydrogen bonds that anchor the molecule in the binding pocket. researchgate.net The two benzamide (B126) moieties could engage in hydrophobic interactions or π-π stacking with aromatic residues like tryptophan, tyrosine, or phenylalanine, which are frequently found in binding hotspots. mdpi.comacs.org

Computational methods can be used to calculate the contribution of individual residues to the total binding energy. This helps in quantifying the importance of each interaction. For instance, a residue that forms a strong hydrogen bond or a significant hydrophobic contact would be identified as a hotspot. Understanding these hotspots is vital for lead optimization, as modifications to the ligand that enhance interactions with these key residues can lead to improved potency and selectivity. acs.org

For example, if a hotspot analysis revealed an unoccupied hydrophobic pocket adjacent to one of the benzene rings of this compound, a medicinal chemist might consider adding a small alkyl or halogen group to the ring to fill this pocket and increase hydrophobic interactions, thereby improving binding affinity. Conversely, if a polar residue in a hotspot is not engaged in an interaction, the ligand could be modified to introduce a hydrogen bond donor or acceptor at the appropriate position.

Structural Feature of LigandPotential Hotspot InteractionConceptual Target ResiduePredicted Contribution to Binding
Acetamido group C=OHydrogen BondArginineHigh
Central Benzamide C=OHydrogen BondSerineMedium
Terminal Benzamide Ringπ-π StackingTryptophanHigh
Ethyl LinkerVan der WaalsLeucine, IsoleucineLow-Medium
4-acetamido Phenyl RingHydrophobic InteractionPhenylalanineMedium

QSAR (Quantitative Structure-Activity Relationship) Methodologies Applied to this compound Analogues (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov For analogues of this compound, a QSAR study would be a powerful tool to understand which structural features are most important for their activity and to predict the activity of new, unsynthesized analogues. nih.govresearchgate.net

The process begins by generating a dataset of analogues of this compound with experimentally determined biological activities (e.g., IC50 values). For each analogue, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. nih.gov

Examples of descriptors relevant to benzamide analogues could include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic descriptors: Dipole moment, partial charges on atoms.

Topological descriptors: Molecular connectivity indices, shape indices.

Once the descriptors are calculated, a mathematical model is developed to find a correlation between these descriptors and the biological activity. nih.gov Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are employed for this purpose. The resulting QSAR equation can then be used to predict the activity of new analogues based solely on their calculated descriptors.

A well-validated QSAR model can provide valuable insights into the structure-activity relationship. nih.gov For instance, the model might reveal that increasing the lipophilicity of a particular part of the molecule leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial. This information can guide the design of more potent compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further provide a visual representation of the favorable and unfavorable regions around the molecule for biological activity. mdpi.compeerj.com

Mechanistic Investigations of 4 Acetamido N 2 Benzamidoethyl Benzamide in Vitro and in Silico Approaches

Enzyme Inhibition Mechanisms and Kinetics (Conceptual, In Vitro)

Enzyme inhibition is a critical area of investigation in drug discovery to understand how a compound may interfere with biochemical pathways. Inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org

The interaction between an enzyme and an inhibitor can be broadly classified as either reversible or irreversible.

Reversible Inhibition : This form of inhibition is characterized by non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, between the enzyme and the inhibitor. du.ac.in The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. knyamed.com Reversible inhibition can be further categorized:

Competitive Inhibition : The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgteachmephysiology.com

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. teachmephysiology.com This binding alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. sciencesnail.com

Irreversible Inhibition : In this mode, the inhibitor typically forms a strong, covalent bond with the enzyme, often at the active site. knyamed.comlibretexts.org This permanently inactivates the enzyme, and the activity cannot be restored by simple dilution or by increasing the substrate concentration. du.ac.in Such inhibitors are sometimes referred to as "suicide inhibitors" because they utilize the enzyme's own reaction mechanism to become activated and then covalently attach to it.

Studies on various benzamide (B126) derivatives have shown their potential to act as enzyme inhibitors against targets like cholinesterases and carbonic anhydrases (CAs). researchgate.net Mechanistic studies for 4-acetamido-N-(2-benzamidoethyl)benzamide would involve determining which, if any, of these inhibition modes it employs against specific target enzymes.

To quantitatively describe the potency of an enzyme inhibitor, kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined.

IC50 (Half-Maximal Inhibitory Concentration) : This is an operational parameter that represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under a given set of experimental conditions. aatbio.com The IC50 value is dependent on factors like the concentrations of the enzyme and the substrate, making it a useful measure for comparing the potency of inhibitors under identical conditions. aatbio.comwikipedia.org

Ki (Inhibition Constant) : The Ki is the dissociation constant for the inhibitor and the enzyme, reflecting the binding affinity between them. sciencesnail.comaatbio.com A smaller Ki value signifies a higher binding affinity and, therefore, a more potent inhibitor. ebmconsult.com Unlike the IC50, the Ki is an intrinsic measure of affinity that is independent of the enzyme concentration used in the assay. aatbio.com The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. wikipedia.org For competitive inhibitors, the Ki is approximately half the value of the IC50 when the substrate concentration is equal to the Km. ebmconsult.com

Determining these parameters for this compound would be essential for understanding its potency and the nature of its interaction with a target enzyme.

Table 1: Conceptual Kinetic Parameters for Enzyme Inhibition by this compound This table presents hypothetical data for illustrative purposes to demonstrate how results would be displayed.

Target Enzyme Inhibition Mode IC50 (nM) Ki (nM)
Enzyme X Competitive 150 75
Enzyme Y Non-competitive 200 200
Enzyme Z Uncompetitive 350 175

Receptor Binding Studies and Allosteric Modulation (Conceptual, In Vitro)

Receptors are macromolecules that mediate physiological responses upon binding to specific molecules called ligands. Studying the interaction of a compound with various receptors is fundamental to elucidating its mechanism of action.

The binding of a ligand, such as this compound, to a receptor is not a static event but a dynamic process involving complex molecular transitions. nih.gov This interaction is governed by the complementary shapes and electrochemical properties of the ligand and the receptor's binding site. Upon binding, both the ligand and the receptor can undergo conformational changes, a concept known as "induced fit." slideshare.net These changes in the receptor's structure are what trigger the downstream cellular signaling cascade that results in a biological response. The duration of the drug-receptor complex, or "residence time," also plays a crucial role in determining the pharmacological effect. nih.gov

The strength of the interaction between a ligand and a receptor is quantified by its binding affinity. High affinity indicates a strong, stable interaction. The equilibrium dissociation constant (Kd) is the most common measure of binding affinity; it represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. malvernpanalytical.com A lower Kd value corresponds to a higher binding affinity.

Several in vitro methods are used to determine binding affinity: malvernpanalytical.com

Radioligand Binding Assays : These are classic methods that use a radioactively labeled ligand to quantify its binding to a receptor. researchgate.net Competition binding assays, a common variant, measure the ability of an unlabeled compound (like this compound) to displace a radioligand from the receptor, yielding an IC50 value which can be converted to a Ki. researchgate.net

Surface Plasmon Resonance (SPR) : A label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor, providing real-time data on association and dissociation rates. acs.org

Isothermal Titration Calorimetry (ITC) : This method directly measures the heat released or absorbed during the binding of a ligand to a receptor, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. malvernpanalytical.com

Benzamide derivatives have been widely studied for their binding affinity to various receptors, including serotonin and sigma receptors. mdpi.comnih.gov

Table 2: Conceptual Receptor Binding Profile for this compound This table presents hypothetical data for illustrative purposes to demonstrate how results would be displayed.

Receptor Target Assay Method Binding Affinity (Ki, nM)
Receptor A Radioligand Competition 85
Receptor B Surface Plasmon Resonance 210
Receptor C Isothermal Titration Calorimetry 500

Allosteric Modulation (Conceptual) Allosteric modulators are ligands that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. creative-diagnostics.comnih.gov This binding induces a conformational change in the receptor that alters its affinity for the orthosteric ligand or its signaling efficacy. nih.gov

Positive Allosteric Modulators (PAMs) enhance the receptor's response to the endogenous ligand. nih.gov

Negative Allosteric Modulators (NAMs) reduce the receptor's response. nih.gov Allosteric modulators offer potential advantages in drug design, including higher specificity, as allosteric sites are generally less conserved than orthosteric sites, and a more nuanced "dimmer switch" control of receptor function rather than a simple "on/off" mechanism. nih.govhotspotthera.com Investigating whether this compound acts as an allosteric modulator at certain receptors would be a key part of its mechanistic profiling.

Cellular Target Engagement Studies (In Vitro Methodologies)

Confirming that a compound reaches and binds to its intended target within a living cell is a crucial step in drug discovery, known as target engagement. catapult.org.ukdiscoverx.com These assays bridge the gap between biochemical activity and cellular response.

Several in vitro methodologies are employed to measure target engagement:

Cellular Thermal Shift Assay (CETSA®) : This method is based on the principle that a ligand binding to its target protein stabilizes the protein's structure. catapult.org.uk When cells are heated, the unbound protein denatures and aggregates at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at different temperatures can be quantified, and a shift in the melting curve in the presence of the compound indicates target engagement. catapult.org.ukyoutube.com

Bioluminescence Resonance Energy Transfer (BRET) : BRET assays require engineering the target protein to be fused with a bioluminescent donor (like luciferase) and using a fluorescently labeled ligand or a tracer molecule. When the fluorescent ligand binds to the target, it comes into close proximity with the donor, allowing for energy transfer and the emission of light at the acceptor's wavelength, which signals target engagement. catapult.org.uk

Enzyme Fragment Complementation (EFC) : In this technique, the target protein is tagged with a small fragment of an enzyme (e.g., β-galactosidase). The assay is performed in the presence of a larger, inactive fragment of the same enzyme. The binding of a compound can be measured by its effect on the protein's thermal stability or half-life, which is detected by the complementation of the enzyme fragments and the resulting chemiluminescent signal. discoverx.com

For benzamide derivatives, probes have been developed to confirm cellular target engagement with proteins such as the kinesin HSET. acs.orgnih.gov Applying these methodologies would provide direct evidence of this compound interacting with its putative target(s) in a physiological cellular context.

Table 3: Conceptual Cellular Target Engagement Methodologies and Outcomes This table presents hypothetical data for illustrative purposes to demonstrate how results would be displayed.

Target Protein Assay Methodology Endpoint Measured Result Indicating Engagement
Target 1 Cellular Thermal Shift Assay (CETSA®) Change in Thermal Stability (ΔTm) ΔTm = +3.5 °C
Target 2 Bioluminescence Resonance Energy Transfer (BRET) BRET Ratio Dose-dependent increase in BRET signal
Target 3 Enzyme Fragment Complementation (EFC) Cellular EC50 (nM) 450

Investigation of Intramolecular and Intermolecular Interactions Mediated by this compound

Pi-Pi Stacking and Hydrophobic InteractionsThere is no specific research detailing the pi-pi stacking and hydrophobic interactions of this compound.

While general principles of medicinal chemistry and computational modeling could offer theoretical predictions about the behavior of this molecule, such speculation falls outside the scope of reporting on existing, peer-reviewed research. Further experimental and computational studies are required to elucidate the mechanistic and interactional properties of this compound.

Synthesis and Evaluation of 4 Acetamido N 2 Benzamidoethyl Benzamide Derivatives and Analogues

Rational Design Principles for Modified 4-acetamido-N-(2-benzamidoethyl)benzamide Structures

The rational design of novel derivatives of this compound would be guided by established principles of medicinal chemistry, aiming to explore and optimize the compound's hypothetical biological activity. This would involve systematic structural modifications to probe the chemical space around the parent molecule.

Structure-Activity Relationship Hypotheses (Theoretical)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, several hypotheses could form the basis of a medicinal chemistry campaign.

Key areas for modification would include the three main components of the molecule: the 4-acetamido benzamide (B126) core, the central ethylenediamine (B42938) linker, and the terminal benzamide group.

The 4-Acetamido Benzamide Moiety: The acetamido group (-NHCOCH₃) offers opportunities for modification. The methyl group could be replaced with larger alkyl or aryl groups to probe for steric tolerance. The acetyl group itself could be substituted with other acyl groups to modulate electronic and lipophilic properties. The position of the acetamido group on the benzamide ring could also be varied (e.g., to the 2- or 3-position) to understand its importance for hypothetical receptor binding.

The Ethylenediamine Linker: The length and flexibility of the ethylenediamine linker could be critical. Shortening or lengthening the alkyl chain (e.g., to a methylene (B1212753) or propylene (B89431) linker) would alter the distance between the two benzamide moieties. Introducing rigidity, for instance, by incorporating a cyclic structure like cyclopropane (B1198618) or by introducing double bonds, could lock the molecule into a more favorable conformation for binding.

The Terminal Benzamide Group: The terminal phenyl ring is a prime candidate for substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could significantly impact the molecule's electronic properties and its interactions with a biological target.

A hypothetical SAR study might explore the following modifications:

Modification SiteProposed ModificationRationale
4-Acetamido GroupReplace methyl with ethyl, propyl, or phenyl.Explore steric and hydrophobic interactions.
Benzamide CoreShift acetamido group to 2- or 3-position.Determine the optimal substitution pattern for activity.
Ethylenediamine LinkerVary chain length (n=1, 3, 4).Optimize the spatial orientation of the terminal groups.
Terminal BenzamideIntroduce substituents (-Cl, -F, -CH₃, -OCH₃) at various positions.Modulate electronic properties and target interactions.

Bioisosteric Replacements in this compound Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be envisioned.

Amide Bond Bioisosteres: The two amide bonds are key structural features. They could be replaced with bioisosteres such as esters, thioamides, sulfonamides, or ureas to alter hydrogen bonding capabilities and metabolic stability. For instance, replacing an amide with a thioamide can preserve the geometry while altering the electronic character.

Phenyl Ring Bioisosteres: The phenyl rings could be replaced with other aromatic or heteroaromatic systems like pyridine, thiophene, or furan. This would change the electronic distribution and potential for hydrogen bonding.

Acetamido Group Bioisosteres: The acetamido group could be replaced with other functionalities that can act as hydrogen bond donors or acceptors, such as a sulfonamido group (-NHSO₂CH₃) or an N-methyl urea (B33335) group (-NHCONHCH₃).

The following table outlines potential bioisosteric replacements:

Original GroupBioisosteric ReplacementPotential Impact
Amide (-CONH-)Thioamide (-CSNH-), Ester (-COO-), Sulfonamide (-SO₂NH-)Altered hydrogen bonding, metabolic stability, and geometry.
Phenyl RingPyridine, Thiophene, FuranModified aromatic interactions and solubility.
Acetamido (-NHCOCH₃)Sulfonamido (-NHSO₂CH₃), Urea (-NHCONH₂)Changes in hydrogen bonding capacity and electronics.

Synthetic Access to Libraries of this compound Analogues

To efficiently explore the SAR of this compound, high-throughput synthesis techniques would be employed to generate libraries of analogues.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds by combining a small number of starting materials. A combinatorial approach to synthesizing analogues of this compound could involve a multi-step solution-phase or solid-phase synthesis.

For example, a library could be generated by reacting a set of substituted benzoic acids with a protected ethylenediamine, followed by deprotection and reaction with a second set of substituted 4-acetamidobenzoic acids. This would allow for variation at both ends of the molecule.

Parallel Synthesis Strategies

Parallel synthesis involves the simultaneous synthesis of multiple compounds in separate reaction vessels. This technique would be well-suited for creating a focused library of this compound analogues where specific structural features are systematically varied. For instance, a series of analogues with different substituents on the terminal benzamide ring could be synthesized in parallel by reacting 4-acetamido-N-(2-aminoethyl)benzamide with a variety of substituted benzoyl chlorides in a multi-well plate format. This strategy is effective for producing a diversity of amide-linked small molecules for biological screening.

Comparative Theoretical and Mechanistic Studies of this compound Derivatives

In the absence of experimental data, computational and theoretical studies would be invaluable for prioritizing the synthesis of the most promising derivatives.

Molecular Docking: If a biological target were identified, molecular docking studies could be used to predict the binding modes and affinities of designed analogues. This would help in understanding the key interactions between the ligands and the target protein.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and their biological activity measured, QSAR models could be developed. These models mathematically correlate the structural features of the compounds with their activity, providing insights into the properties that are important for potency.

Density Functional Theory (DFT) Studies: DFT calculations could be employed to understand the electronic properties of the parent compound and its derivatives. This could include analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide information about the molecule's reactivity and electronic transitions.

These theoretical approaches would allow for a more rational and efficient design process, guiding the selection of which derivatives to synthesize and test.

Information regarding "this compound" is not available in the public domain.

Extensive research for scientific literature and data pertaining to the chemical compound "this compound" has yielded no specific results. Consequently, the generation of an article with the requested detailed sections on its synthesis, computational assessment, and in vitro mechanistic comparisons is not possible at this time.

No peer-reviewed articles, database entries, or other scholarly sources were found that describe the synthesis, evaluation, or specific properties of this compound. The provided outline, including subsections on computational assessment of conformational changes and in vitro mechanistic comparisons of its analogues, cannot be addressed without foundational research on the parent compound.

Therefore, the requested article focusing solely on "this compound" cannot be produced.

Future Directions and Emerging Research Avenues for 4 Acetamido N 2 Benzamidoethyl Benzamide

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govjsr.orgacs.org For a molecule like 4-acetamido-N-(2-benzamidoethyl)benzamide, AI can be pivotal in predicting its biological activities, optimizing its structure, and identifying potential therapeutic targets.

De Novo Design and Lead Optimization: Generative AI models can design novel analogues of this compound with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net By learning from vast datasets of chemical structures and their biological activities, these models can propose modifications to the core scaffold that are most likely to yield desired outcomes.

Predictive Modeling: ML algorithms can build predictive models for various properties, including Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T). researchgate.net This allows for the virtual screening of thousands of potential analogues, prioritizing a smaller, more promising set for chemical synthesis and biological testing, thereby saving significant time and resources. nih.gov

The table below illustrates a hypothetical output from an ML model designed to predict the properties of potential analogues of the parent compound.

Interactive Data Table: AI-Predicted Properties of Hypothetical Analogues

Analogue ID Modification Predicted Binding Affinity (nM) Predicted Solubility (mg/L) Predicted Toxicity (Class)
PA-001 Fluoro-substitution on benzamide (B126) ring 15.2 250 Low
PA-002 Methyl-addition to acetamido group 45.8 180 Low
PA-003 Replacement of ethyl linker with propyl 22.5 210 Medium

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry offers powerful tools to construct complex molecules with greater efficiency, safety, and sustainability. Applying these novel methodologies to the synthesis of this compound and its derivatives could overcome limitations of traditional batch chemistry.

Flow Chemistry: Performing the multi-step synthesis of benzamide derivatives in a continuous-flow system can offer significant advantages. bohrium.comnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous intermediates. nih.govrsc.org

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions under mild conditions. nih.govnih.govresearchgate.net For the synthesis of amide bonds, a core feature of this compound, photoredox catalysis provides a sustainable alternative to conventional coupling reagents, enabling new bond formations that are difficult to achieve with traditional thermal methods. researchgate.netlboro.ac.ukacs.org

The following table compares a traditional batch synthesis approach with a potential flow chemistry process for a key amide bond formation step.

Interactive Data Table: Comparison of Synthetic Methodologies

Parameter Traditional Batch Synthesis Flow Chemistry
Reaction Time 12-24 hours 15-60 minutes nih.gov
Temperature High (Reflux) Precise control (e.g., 25-100°C) bohrium.com
Yield Moderate (60-75%) High (80-95%) nih.gov
Scalability Limited, challenging Easily scalable

Advanced Biophysical Characterization Techniques for Molecular Interactions

To understand the biological function of this compound, it is crucial to identify its molecular targets and characterize the binding interactions in detail. Advanced biophysical techniques provide quantitative insights into the thermodynamics, kinetics, and structural basis of these interactions. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between a small molecule and a target protein immobilized on a sensor surface. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

Native Mass Spectrometry (Native MS): This technique allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and specificity with high speed and sensitivity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR methods can be used to screen for binding and to map the binding site of the small molecule on the target protein. nih.gov

Interactive Data Table: Biophysical Techniques for Interaction Analysis

Technique Key Information Provided Throughput Sample Consumption
Surface Plasmon Resonance (SPR) Kinetics (kon, koff), Affinity (KD) Medium to High Low
Isothermal Titration Calorimetry (ITC) Thermodynamics (KD, ΔH, ΔS), Stoichiometry Low High
Native Mass Spectrometry (MS) Stoichiometry, Specificity High Very Low

Strategic Development of Next-Generation Analogues for Mechanistic Dissection

Systematic modification of the this compound structure can produce a library of chemical probes. These probes are essential tools for dissecting biological pathways and validating molecular targets. nih.govnih.gov

The development strategy involves creating analogues where specific parts of the molecule are altered to probe their contribution to biological activity. For this compound, this could involve:

Modification of the Acetamido Group: Altering this group could probe its role in target recognition or metabolic stability.

Variation of the Central Benzamide Core: Substitutions on this ring could modulate electronic properties and binding orientation.

Alteration of the Terminal Benzamide Moiety: Changes here could impact interactions with secondary binding pockets or influence cell permeability.

Such strategically designed analogues help establish a clear structure-activity relationship (SAR) and can be used in cellular assays to link target engagement with a specific biological outcome. nih.gov

Interactive Data Table: Strategic Plan for Analogue Development

Molecular Region Proposed Modification Rationale / Hypothesis
Acetamido Group Replace methyl with cyclopropyl Investigate steric tolerance and hydrophobic interactions.
Central Benzamide Ring Add electron-withdrawing group (e.g., -CF3) Modulate hydrogen bond donor/acceptor properties.
Ethyl Linker Introduce rigidity (e.g., cyclopropane) Constrain conformation to favor active binding pose.

Collaborative Research Imperatives in the Study of this compound

The comprehensive study of a novel compound like this compound requires a multidisciplinary approach that is often beyond the scope of a single research group. Fostering collaborative and open research is imperative for accelerating progress.

Open Science Platforms: Sharing data, protocols, and chemical probes through open-access platforms can catalyze collaborative science and prevent redundant efforts. tandfonline.com Initiatives that encourage the open sharing of high-quality chemical probes are crucial for validating new drug targets.

Interdisciplinary Consortia: Forming collaborations between synthetic chemists, computational scientists, structural biologists, and pharmacologists is essential. Such consortia can leverage diverse expertise to tackle complex challenges, from optimizing synthesis to elucidating the in-vivo mechanism of action.

Public-Private Partnerships: Engaging with industry partners can provide access to specialized screening platforms, compound libraries, and expertise in drug development, facilitating the translation of basic research findings into tangible therapeutic applications.

By embracing these future directions, the scientific community can systematically investigate the potential of this compound, transforming it from a mere chemical structure into a valuable tool for biological discovery or a starting point for therapeutic development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.